molecular formula C14H18N2O4 B15231864 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylicacid

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylicacid

Cat. No.: B15231864
M. Wt: 278.30 g/mol
InChI Key: FODSRFNJWLYNLJ-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid is a compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized .

Scientific Research Applications

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for selective functionalization of the amine group without interfering with other functional groups in the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid is unique due to its specific structure and the presence of the naphthyridine ring system This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-2,6-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-15-7-10(12(17)18)11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18)

InChI Key

FODSRFNJWLYNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=CC(=C2C1)C(=O)O

Origin of Product

United States

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